molecular formula C9H14ClNO3 B1671499 Epinephrine hydrochloride CAS No. 55-31-2

Epinephrine hydrochloride

Cat. No. B1671499
CAS RN: 55-31-2
M. Wt: 219.66 g/mol
InChI Key: ATADHKWKHYVBTJ-UHFFFAOYSA-N
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Description

Epinephrine, also known as adrenaline, is a hormone and neurotransmitter produced by the adrenal glands . It is synthesized from norepinephrine by the action of the enzyme phenylethanolamine N-methyltransferase . Epinephrine comprises 5%-10% of the total catecholamines in the central nervous system . It is a mixed α/β-adrenergic receptor agonist and stimulates these receptors .


Synthesis Analysis

Epinephrine is synthesized from norepinephrine by the action of the enzyme phenylethanolamine N-methyltransferase . Efficient and cost-effective processes for the preparation of pure (-)-epinephrine have been developed . These processes involve the resolution of racemic epinephrine .


Molecular Structure Analysis

Epinephrine’s molecular conformation is defined by intra- and intermolecular interactions, including hydrogen bonds . The 3D structure of Epinephrine can be viewed using Java or Javascript .


Chemical Reactions Analysis

The interactions of epinephrine with different toxic cations (methylmercury(II): CH3Hg+; dimethyltin(IV): (CH3)2Sn2+; dioxouranium(VI): UO22+) were studied in NaClaq at different ionic strengths . Epinephrine is readily destroyed by alkalis and oxidizing agents .


Physical And Chemical Properties Analysis

Epinephrine hydrochloride has a molecular weight of 219.67 . It is soluble in DMSO and water . It is stable for 3 years at -20°C in powder form and for 1 month at -20°C in solvent .

Scientific Research Applications

Antioxidant Research

Epinephrine hydrochloride plays a significant role in antioxidant research. It is used in the study of superoxide inhibition activity of various objects . The kinetics of epinephrine autoxidation in an alkaline medium in the presence of antioxidants of plant origin has been studied . This research has revealed the participation of chain reactions with long oxidation chains in this process .

Neurotransmitter Studies

Epinephrine, also known as adrenaline, is a hormone and neurotransmitter produced by the adrenal glands . It is used in research to understand its various important functions in the human body .

Allergic Reactions

Epinephrine hydrochloride has long been used in the treatment of hypersensitivity reactions . It is often administered in the form of an auto-injector (EpiPen) for immediate response to severe allergic reactions .

Cardiac Rhythm Restoration

Epinephrine hydrochloride is used in medical research for its ability to restore cardiac rhythm . It is the primary drug administered during cardiopulmonary resuscitation (CPR) to reverse cardiac arrest .

Asthma and Mucosal Congestion Control

Research has shown that Epinephrine hydrochloride can be used to control mucosal congestion, glaucoma, and asthma . It helps in relieving respiratory distress due to bronchospasm .

Anesthetic Research

Epinephrine hydrochloride is used in anesthetic research to prolong the action of infiltration anesthetics . It is often combined with local anesthetics to enhance the duration and quality of anesthesia .

Mechanism of Action

Target of Action

Epinephrine hydrochloride, also known as adrenaline, primarily targets both alpha (α) and beta (β) adrenergic receptors found in the body . These receptors are part of the sympathetic nervous system, which is involved in the body’s “fight-or-flight” response .

Mode of Action

Epinephrine interacts with its targets to induce a variety of physiological changes. By acting on alpha receptors, it constricts blood vessels to help maintain blood pressure and heart function . Through its action on beta receptors, it relaxes the smooth muscle in the airways of the lungs to help relieve shortness of breath and wheezing . Epinephrine may also relax smooth muscles of the stomach, intestine, uterus, and urinary bladder to relieve symptoms in the digestive or urinary tracts .

Biochemical Pathways

Epinephrine is regulated in part through its biosynthesis catalyzed by the final enzyme in the catecholamine pathway, phenylethanolamine N-methyltransferase (PNMT) . PNMT expression, in turn, is controlled through hormonal and neural stimuli, which exert their effects on gene transcription through protein stability .

Pharmacokinetics

Epinephrine’s pharmacokinetics involve rapid onset of action and a short half-life . It is metabolized in the adrenergic synapse by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) . The protein binding of epinephrine is around 15-20% . The metabolites of epinephrine are excreted in urine .

Action Environment

The action of epinephrine can be influenced by various environmental factors. For instance, the stability of ready-to-use epinephrine injection solution in glass vials has been shown to be affected by storage conditions . Furthermore, the presence of certain toxic cations can influence the solution behavior of epinephrine .

Safety and Hazards

Epinephrine hydrochloride is hazardous in case of skin contact, ingestion, and inhalation . It may cause skin irritation, serious eye irritation, and respiratory irritation . It may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

Future Directions

Epinephrine remains a mainstay of cardiopulmonary resuscitation (CPR) despite controversies . More research is needed to evaluate the differences between intramuscular and subcutaneous injections with the epinephrine delivery site confirmed with ultrasound . There is also a need for conclusive trials to evaluate the duration of stability and sterility of prefilled syringes with the 1 mg/mL concentration most commonly used in anaphylaxis .

properties

IUPAC Name

4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3.ClH/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9-13H,5H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATADHKWKHYVBTJ-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H](C1=CC(=C(C=C1)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3.ClH, C9H14ClNO3
Record name EPINEPHRINE HYDROCHLORIDE
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DSSTOX Substance ID

DTXSID1020568
Record name l-Epinephrine hydrochloride
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Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Crystals. Used medically as a cardiostimulant.
Record name EPINEPHRINE HYDROCHLORIDE
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Product Name

Epinephrine Hydrochloride

CAS RN

55-31-2
Record name EPINEPHRINE HYDROCHLORIDE
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Record name (-)-Epinephrine hydrochloride
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Record name Epinephrine hydrochloride
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Record name EPINEPHRINE HYDROCHLORIDE
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Melting Point

315 °F (NTP, 1992)
Record name EPINEPHRINE HYDROCHLORIDE
Source CAMEO Chemicals
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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